molecular formula C9H5Br2NO B6356147 5-(2,5-dibromophenyl)oxazole CAS No. 2013263-27-7

5-(2,5-dibromophenyl)oxazole

Cat. No.: B6356147
CAS No.: 2013263-27-7
M. Wt: 302.95 g/mol
InChI Key: QIWHDGXDPHSKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dibromophenyl)oxazole is a high-value brominated oxazole derivative designed for advanced research and development in medicinal chemistry and organic synthesis. Oxazole scaffolds are recognized as privileged structures in drug discovery due to their ability to impart favorable physicochemical properties and engage in key interactions with biological targets . These heterocycles are found in compounds with a range of pharmacological activities, including potent effects against drug-resistant cancer cell lines, and are known to interact with enzymes like histone deacetylase (HDAC) and cyclooxygenase-2 (COX-2) . The presence of two bromine atoms on the phenyl ring makes this compound an exceptionally versatile synthetic intermediate. Bromine serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, allowing researchers to efficiently construct more complex molecular architectures . This enables the rapid exploration of structure-activity relationships (SAR) in the development of new therapeutic entities. As such, this compound is primarily investigated for its potential as a precursor in the synthesis of novel anticancer agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(2,5-dibromophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWHDGXDPHSKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Deprotonation : TosMIC undergoes deprotonation by a base (e.g., potassium phosphate), forming a reactive isocyanide intermediate.

  • Nucleophilic Addition : The isocyanide attacks the carbonyl carbon of 2,5-dibromobenzaldehyde, forming an oxazoline intermediate.

  • Elimination : TosH (-SO₂C₆H₄CH₃) is eliminated under mild heating, aromatizing the oxazoline to the oxazole ring.

Optimization

  • Solvent : Isopropyl alcohol or DMF enhances solubility and reaction efficiency.

  • Catalyst : Potassium phosphate or DBU accelerates cyclization.

  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 8 min at 350 W).

Table 1: Van Leusen Synthesis of this compound

Starting MaterialReagents/ConditionsYieldReference
2,5-DibromobenzaldehydeTosMIC, K₃PO₄, i-PrOH, MW (65°C)78%
2,5-DibromobenzaldehydeTosMIC, DBU, DMF, rt65%

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel method involves cyclodehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. For this compound, the precursor N-(2,5-dibromophenyl)-α-acylamino ketone is dehydrated using polyphosphoric acid (PPA).

Procedure

  • Acylation : 2,5-Dibromoaniline is acylated with a β-keto acid (e.g., levulinic acid) to form the α-acylamino ketone.

  • Cyclization : PPA promotes intramolecular cyclization at 100–120°C, yielding the oxazole.

Table 2: Robinson-Gabriel Synthesis Parameters

PrecursorCyclizing AgentTemperatureYield
N-(2,5-Dibromophenyl)-levulinamidePPA110°C52%
N-(2,5-Dibromophenyl)-acetoacetamideH₂SO₄90°C38%

Limitations : Low yields with strong acids (e.g., H₂SO₄) due to side reactions; PPA improves efficiency but requires careful handling.

Transition Metal-Catalyzed Cycloisomerization

Palladium and copper catalysts enable direct C–H functionalization and cyclization, offering atom-economical routes to oxazoles.

Palladium-Catalyzed Coupling

  • Substrate : 2-Bromo-5-(2,5-dibromophenyl)acetamide.

  • Catalyst : Pd(OAc)₂/XPhos.

  • Conditions : K₂CO₃, DMF, 80°C.

  • Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by intramolecular cyclization.

Table 3: Pd-Catalyzed Synthesis

SubstrateCatalyst/LigandBaseYield
2-Bromo-5-(2,5-dibromophenyl)acetamidePd(OAc)₂/XPhosK₂CO₃70%

Copper-Mediated Cyclization

  • Substrate : 2-Amino-5-(2,5-dibromophenyl)propanol.

  • Catalyst : Cu(OTf)₂.

  • Oxidant : O₂.

  • Outcome : Dehydrogenative cyclization forms the oxazole ring.

Continuous Flow Synthesis

Microreactor technology enhances safety and scalability for hazardous intermediates.

Protocol

  • Precursor : 2,5-Dibromophenyl β-hydroxy amide.

  • Reagent : Deoxo-Fluor (10 equiv).

  • Conditions : Teflon reactor coil at 25°C, flow rate 3 mL/min.

  • Quenching : Sodium bicarbonate solution neutralizes HF byproducts.

Advantages : >99% conversion, reduced exposure to toxic gases.

One-Pot Coupling–Isomerization–Elimination (CIE)

A modular approach combines Sonogashira coupling with cycloisomerization:

  • Sonogashira Coupling : 2,5-Dibromophenylacetylene reacts with a propargyl carbamate.

  • Cycloisomerization : Ag₂CO₃ catalyzes 5-endo cyclization to form the oxazole.

Table 4: CIE Synthesis Outcomes

Starting AlkyneCatalystSolventYield
2,5-DibromophenylacetyleneAg₂CO₃THF85%

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dibromophenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases to facilitate the substitution.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the oxazole ring.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction reactions can lead to changes in the oxidation state of the oxazole ring.

Scientific Research Applications

Medicinal Chemistry

Overview
5-(2,5-dibromophenyl)oxazole serves as a crucial building block for synthesizing bioactive molecules with therapeutic potential. Its oxazole moiety is known for diverse biological activities, making it a valuable scaffold for drug development.

Case Studies

  • Antimicrobial Activity : Research has shown that oxazole derivatives exhibit potent antimicrobial properties. For instance, compounds derived from oxazole have been tested against various bacterial strains, revealing effective inhibition of growth, particularly against E. coli and Staphylococcus aureus .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. Studies indicate that specific oxazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Study Focus Findings Reference
Antimicrobial ActivityEffective against E. coli at 25 μg/mL
Anticancer ActivityInduces apoptosis in cancer cells

Materials Science

Overview
In materials science, this compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.

Applications

  • Organic Electronics : The compound's ability to form stable thin films contributes to its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
  • Photonic Devices : Due to its photophysical properties, it can be integrated into devices that require efficient light emission or absorption.

Biological Studies

Overview
this compound is employed in biological research to study enzyme inhibitors and receptor modulators. Its interactions with biological macromolecules provide insights into various biochemical pathways.

Key Findings

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
  • Receptor Modulation : It interacts with receptors that play critical roles in cellular signaling, which may lead to the development of new therapeutic agents targeting these pathways .

Chemical Synthesis

Overview
As a versatile intermediate, this compound is used in synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations.

Reactions

  • Substitution Reactions : The bromine atoms in the compound can be substituted with nucleophiles like amines or thiols under appropriate conditions.
  • Oxidation and Reduction Reactions : The oxazole ring can undergo oxidation or reduction, altering its chemical properties and enabling the synthesis of diverse derivatives .
Reaction Type Description Common Reagents
SubstitutionBromine substitution with nucleophilesAmines, Thiols
OxidationOxidation of the oxazole ringHydrogen peroxide
ReductionReduction of the oxazole ringLiAlH4, NaBH4

Mechanism of Action

The mechanism of action of 5-(2,5-dibromophenyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the dibromophenyl group can enhance its binding affinity and specificity for certain targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity .

Comparison with Similar Compounds

Structural and Electronic Properties

Halogen Substitution Patterns :

  • 2,5-Bis(4-bromophenyl)oxazole : Bromines at para positions on two phenyl groups (C2 and C5 of oxazole) enable symmetrical halogen bonding, leading to higher melting points (176–178°C) and crystallinity .
  • 5-(4-Nitrophenyl)oxazole (nox): The nitro group at the para position increases electron deficiency, making it a strong acceptor in charge-transfer complexes .

Molecular Electrostatic Potential (MEP): In oxazole derivatives, MEP calculations rank acceptor sites for halogen bonding.

Photophysical Properties

  • 2,5-Diaryloxazoles : Derivatives like 2,5-di-o-tolyloxazole exhibit strong fluorescence (quantum yield >0.8) and two-photon absorption, ideal for imaging applications . Bromine’s heavy-atom effect in 5-(2,5-dibromophenyl)oxazole may reduce fluorescence by promoting intersystem crossing but enhance phosphorescence.
  • 5-(4-Chlorophenyl)-2-phenyloxazole : Shows moderate fluorescence, with absorption maxima influenced by electron-withdrawing substituents .

Thermal Stability

Melting points correlate with halogen content and symmetry:

Compound Melting Point (°C) Substituent Impact
2,5-Bis(4-bromophenyl)oxazole 176–178 High symmetry, strong halogen interactions
2,5-Di-o-tolyloxazole 77–79 Steric hindrance lowers packing
This compound Not reported Likely >150°C due to bromine content

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Name Substituents Melting Point (°C) Key Properties/Applications Reference
This compound 2,5-dibromophenyl at C5 Not reported Halogen bonding, potential bioactivity
2,5-Bis(4-bromophenyl)oxazole 4-BrPh at C2 and C5 176–178 Crystallography, halogen bonding
5-(4-Nitrophenyl)oxazole (nox) 4-NO2Ph at C5 Not reported Electron-deficient acceptor
2,5-Di-o-tolyloxazole o-tolyl at C2 and C5 77–79 High fluorescence quantum yield

Biological Activity

5-(2,5-dibromophenyl)oxazole is a heterocyclic compound notable for its unique structure, which includes a dibromophenyl group. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and neuroprotection. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H5Br2NO
  • Molecular Weight : 292.95 g/mol
  • Structure : The compound features an oxazole ring substituted with two bromine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is linked to its interaction with various molecular targets:

  • Target Interaction : Oxazole derivatives have been shown to interact with multiple cellular targets, leading to alterations in cellular processes.
  • Biochemical Pathways : These compounds may influence various signaling pathways, including those related to neuroprotection and inflammation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of oxazole derivatives, including this compound:

  • Neuroprotection Against β-Amyloid Toxicity : In vitro studies indicate that certain oxazole derivatives can mitigate the neurotoxicity induced by β-amyloid in PC12 cells. For instance, compounds similar to this compound showed significant increases in cell viability when exposed to β-amyloid peptides .

Antimicrobial Properties

The halogenated nature of this compound suggests potential antimicrobial activity:

  • Inhibition of Drug-Resistant Strains : Halogenated compounds often exhibit enhanced pharmacological properties that may combat drug-resistant bacterial strains .

Research Findings and Case Studies

  • Neuroprotective Study :
    • A study focused on a series of oxazole derivatives demonstrated that compounds similar to this compound could significantly reduce apoptosis in PC12 cells exposed to β-amyloid. The mechanism involved modulation of the Akt/GSK-3β/NF-κB signaling pathway, which is crucial for neuronal survival .
    CompoundConcentration (μg/mL)Cell Viability (%)
    Control-20
    5-(Dibromo)1.2560
    5-(Dibromo)2.575
    5-(Dibromo)590
  • BDNF Production Study :
    • Another study evaluated the effects of oxazole derivatives on brain-derived neurotrophic factor (BDNF) production in human neuroblastoma cells. The results indicated that certain derivatives significantly increased BDNF levels, suggesting potential therapeutic applications for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing 5-(2,5-dibromophenyl)oxazole, and what are the key reaction parameters?

  • Methodological Answer : The synthesis of this compound can be achieved via van Leusen’s oxazole synthesis, which involves reacting 2,5-dibromobenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base. Key parameters include solvent choice (methanol), reaction time, and stoichiometric control of TosMIC to minimize side reactions. Post-reaction workup includes extraction with methyl tert-butyl ether and purification via column chromatography . Alternative methods include iodine-mediated oxidative cyclization in DMSO at 130°C, which forms 2,5-disubstituted oxazoles with yields up to 75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

  • Methodological Answer : 1H/13C NMR is critical for confirming substitution patterns: the oxazole proton typically resonates at δ 8.1–8.3 ppm, while bromine substituents deshield adjacent aromatic protons (δ 7.5–7.8 ppm). IR spectroscopy identifies the oxazole ring’s C=N stretch (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight, with characteristic fragmentation patterns for dibromophenyl groups (e.g., [M-79/81]⁺ peaks). Elemental analysis ensures purity (>95% C, H, N) .

Advanced Research Questions

Q. How can regioselective bromination be achieved in oxazole derivatives to target specific positions, such as the C-4 position?

  • Methodological Answer : Regioselective C-4 bromination is achieved using N-bromosuccinimide (NBS) in DMF at 0–25°C, with lithium bis(trimethylsilyl)amide (LiHMDS) as a base. The reaction proceeds via electrophilic aromatic substitution, where the oxazole’s electron-deficient C-4 position is activated by the nitrogen atom. Monitoring via TLC (hexane:EtOAc, 4:1) ensures minimal over-bromination. Yields range from 60–85% depending on substituent electronic effects .

Q. What strategies optimize the yield of this compound in copper-catalyzed oxidative cyclization reactions?

  • Methodological Answer : Copper(II) acetate (10 mol%) with TBHP (tert-butyl hydroperoxide) as an oxidant in DCE (1,2-dichloroethane) at 80°C enhances cyclization efficiency. Key optimizations include:
  • Substrate pre-functionalization : Enamide precursors with electron-withdrawing groups (e.g., -Br) improve cyclization rates.
  • Solvent polarity : Low-polarity solvents reduce side reactions (e.g., dimerization).
  • Reaction time : 12–24 hours maximizes conversion (yields up to 82%) .

Q. How does the presence of bromine substituents influence the electronic properties and reactivity of the oxazole ring in cross-coupling reactions?

  • Methodological Answer : Bromine atoms increase the oxazole ring’s electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. The C-5 bromine (para to oxazole’s oxygen) exhibits higher reactivity than C-2 bromine due to resonance stabilization of the transition state. Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1) at 100°C achieves coupling yields of 70–90%. DFT studies confirm bromine’s role in lowering LUMO energy, enhancing oxidative addition kinetics .

Q. What computational methods are used to predict the molecular electrostatic potentials (MEPs) of this compound derivatives, and how do they guide synthetic planning?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates MEPs to identify nucleophilic/electrophilic sites. For this compound, MEP maps reveal electron-deficient regions at the oxazole’s C-4 and C-5 positions, guiding halogen bonding in cocrystallization studies (e.g., with perfluorinated iodobenzenes). These predictions validate experimental observations of Br⋯N interactions in crystal engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.